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For Researchers, Scientists, and Drug Development Professionals
Core Topic: Penicillamine Disulfide (C10H20N204S2)

Introduction: This technical guide provides a comprehensive overview of D-penicillamine
disulfide, a key metabolite of the chelating agent and disease-modifying antirheumatic drug
(DMARD), D-penicillamine. While the initially specified molecular formula CeH11NOa4S is not
readily identifiable as a common compound in the scientific literature, the context of drug
development and related chemical structures strongly points to interest in penicillamine and its
derivatives. D-penicillamine disulfide is formed from two molecules of D-penicillamine linked by
a disulfide bond and plays a significant role in the pharmacokinetics and mechanism of action
of its parent drug.[1][2] This document details its chemical properties, analytical methodologies,
relevant quantitative data, and biological significance to support advanced research and
development activities.

IUPAC Name and Chemical Properties

The IUPAC name for D-penicillamine disulfide is (2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-
methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid.[1] It is an organic disulfide composed of
two D-penicillamine units.[1]
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Property Value Reference
Molecular Formula C10H20N204S:2 [11[3]
Molecular Weight 296.41 g/mol [3]

CAS Number 20902-45-8

Appearance White powder or crystals

Melting Point 204 °C (decomposes)

3,3'-Dithiobis(2-amino-3-

methylbutanoic acid), S,S'-
Synonyms . L " [1]

Bi(D-penicillamine), 3,3"-Dithio-

D-valine

Experimental Protocols

The accurate quantification of D-penicillamine and its disulfides in biological matrices is crucial
for pharmacokinetic and pharmacodynamic studies. Due to the instability of the free thiol group
of penicillamine, specific analytical methods are required.[4]

2.1. Analysis of Penicillamine Disulfides by High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of penicillamine disulfides is high-performance liquid
chromatography (HPLC), often coupled with electrochemical detection.[4][5]

 Principle: This method separates penicillamine, penicillamine disulfide, and mixed disulfides
based on their physicochemical properties as they pass through a chromatography column.
Electrochemical detectors, particularly those with dual-electrode (Au/Hg) systems, allow for
the direct assay of disulfides.[4]

o Sample Preparation (Plasma):
o Collect blood samples from subjects undergoing penicillamine therapy.

o Centrifuge to separate plasma.
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o To prevent auto-oxidation of free penicillamine, samples should be processed promptly or
stabilized.

o Protein precipitation is typically performed using an acid like perchloric acid, followed by
centrifugation.

o The resulting supernatant can be directly injected into the HPLC system or after a
derivatization step, depending on the specific protocol.

o Chromatographic Conditions (Example):

o Column: Reversed-phase C18 column (e.g., 3.9-mm x 30-cm; 10-um packing L1).[6]

[e]

Mobile Phase: An aqueous buffer containing an ion-pairing agent, with pH adjusted (e.qg.,
to 3.0 with phosphoric acid).[6]

[e]

Flow Rate: Typically around 1.6 mL/min.[6]

o

Detection: UV detector at 210 nm or an electrochemical detector.[6]

[¢]

System Suitability: Resolution between penicillamine and penicillamine disulfide should be
at least 3.0.[6]

2.2. Gas Chromatography (GC)

Gas chromatography with a flame ionization detector is another technique used for the analysis
of penicillamine disulfides.[5]

» Principle: This method involves the derivatization of the non-volatile amino acids into volatile
compounds that can be separated and detected by GC.

» Derivatization: Silylation is a common derivatization technique for compounds like
penicillamine disulfide, making them suitable for GC analysis.[7]

2.3. Kinetic Spectrophotometric Method

A kinetic spectrophotometric method has been developed for the quantitative estimation of D-
penicillamine, which can be adapted for related compounds.[8]
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 Principle: This method is based on the inhibitory effect of D-penicillamine on the mercury(ll)-
catalyzed substitution reaction between hexacyanoruthenate(ll) and pyrazine. The change in
absorbance over time is measured to determine the concentration of the inhibitor.[8]

o Reaction Conditions: The reaction is typically carried out under optimized conditions of
temperature (45.0 £ 0.1 °C), pH (4.0 £ 0.02), and concentrations of reactants and catalyst.[8]

o Measurement: The kinetics are followed by monitoring the absorbance of the product,
[Ru(CN)sPz]3-, at its maximum absorbance wavelength (370 nm).[8]

Quantitative Data

Pharmacokinetic studies have provided quantitative data on the concentrations of penicillamine
and its disulfides in biological fluids.

Table 1: Pharmacokinetic Parameters of Penicillamine and its Disulfides in Plasma
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Parameter Value Notes Reference
Varies with dosage
o ) and time of
Free Penicillamine o o
) 4-20 uM administration in [5]
Concentration _
patients on
established regimens.
o ] ) This includes
Disulfide 3 to 4 times higher o ) o
) o ) penicillamine disulfide  [5]
Concentration than free penicillamine

and mixed disulfides.

A significant portion is

bound to plasma

Protein Binding > 80% ] ] [419]
proteins, particularly
albumin.
Time to Peak Plasma Following oral
1 to 3 hours [4]

Concentration

administration.

Intestinal Absorption

40% to 70%

Incomplete and shows
wide interindividual
variation. Reduced by

food and iron.

Signaling Pathways and Biological Role

The biological activity of D-penicillamine is intrinsically linked to the reactivity of its thiol group,

leading to the formation of penicillamine disulfide and mixed disulfides. These reactions are

central to its therapeutic effects.

4.1. Disulfide Exchange Reactions

D-penicillamine participates in sulfhydryl-disulfide exchange reactions. This is the basis for its

use in cystinuria, where it reacts with cystine to form a more soluble mixed disulfide of

penicillamine and cysteine, thereby preventing the formation of cystine kidney stones.[10][11]
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Caption: Disulfide exchange mechanism of D-penicillamine in the treatment of cystinuria.

4.2. Chelation of Heavy Metals

D-penicillamine is a chelating agent, a property primarily attributed to its amino and mercapto
groups.[7] Itis used in the treatment of Wilson's disease to chelate excess copper, facilitating
its urinary excretion.[9][10] While penicillamine disulfide itself is not the primary chelating agent,
the equilibrium between the free thiol and the disulfide form is critical to the drug's overall
disposition and availability for chelation.
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Copper Chelation in Wilson's Disease
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Caption: Mechanism of copper chelation by D-penicillamine.
4.3. Metabolic Pathway of D-Penicillamine

Following oral administration, D-penicillamine is metabolized into several forms. The formation
of penicillamine disulfide and mixed disulfides with endogenous thiols like cysteine and
glutathione is a major metabolic route.[2] A smaller fraction is metabolized to S-methyl-D-

penicillamine.[4]
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Metabolic Fate of D-Penicillamine
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Caption: Overview of the metabolic pathways of D-penicillamine.

Conclusion

D-penicillamine disulfide is a critical molecule in understanding the pharmacology of D-

penicillamine. Its formation through disulfide exchange reactions is central to the therapeutic

mechanisms of its parent drug in conditions like cystinuria and rheumatoid arthritis. For

professionals in drug development, a thorough understanding of the analytical methods to

guantify penicillamine and its disulfides, as well as the pharmacokinetics of these species, is

essential for designing effective and safe therapeutic regimens. The interplay between the free

thiol form of penicillamine and its various disulfide metabolites, including D-penicillamine

disulfide, governs the drug's efficacy and disposition in the body.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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